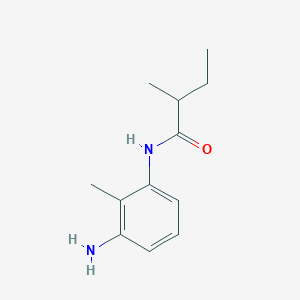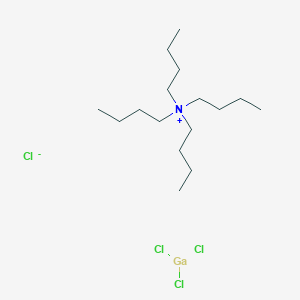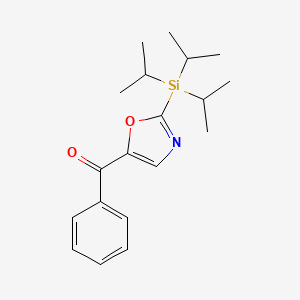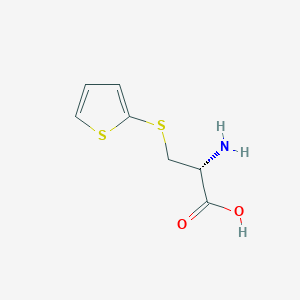![molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5](/img/structure/B1611896.png)
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
Übersicht
Beschreibung
“N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” is a chemical compound with the molecular formula C11H17N3O1. It is used in laboratory chemicals2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as N-Methylmorpholine are produced by the reaction of methylamine and diethylene glycol3.Molecular Structure Analysis
The molecular structure of “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” is represented by the SMILES notation: CNCC1=NC(=CC=C1)N1CCOCC14. The molecular weight of this compound is 207.28 g/mol4.
Chemical Reactions Analysis
The specific chemical reactions involving “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” are not detailed in the search results.Physical And Chemical Properties Analysis
“N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” has a molecular weight of 207.28 g/mol4. More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
Morpholine-based Schiff-base complexes have been synthesized and characterized, demonstrating potential anticancer activities. These complexes have been shown to interact with metal ions to form structures with significant biological activity. This suggests that N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine could also form complexes with metals, offering pathways for the development of new therapeutic agents or materials with unique properties (Rezaeivala et al., 2020).
Catalysis and Organic Synthesis
Morpholine and its derivatives are involved in catalytic processes and organic synthesis, including reductive amination processes. For example, cobalt oxide nanoparticles have been used for the selective synthesis of N-methylated and N-alkylated amines, showcasing the role of nitrogen-containing compounds in facilitating chemical transformations. This illustrates the potential use of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine in similar catalytic processes to synthesize a variety of organic compounds (Senthamarai et al., 2018).
Environmental Applications
Amines, including morpholine derivatives, have been evaluated for their environmental applications, such as in the analysis of wastewater and surface water. This highlights the potential utility of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine in environmental monitoring and treatment processes. The ability to detect and analyze amines in environmental samples is crucial for assessing water quality and addressing pollution (Sacher et al., 1997).
Polymer Science
In the field of polymer science, morpholine derivatives have been studied as catalysts for polyurethane foam preparation. This indicates the potential of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine as a catalyst in the production of polymers, offering environmentally friendly alternatives to traditional catalysts. The search for catalysts that can be incorporated into polymers to reduce volatile organic compounds is an area of active research, where morpholine derivatives could play a key role (Strachota et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area2.
Zukünftige Richtungen
The future directions for the use and study of “N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Eigenschaften
IUPAC Name |
N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRQHZBTPUFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594501 | |
| Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine | |
CAS RN |
886851-30-5 | |
| Record name | N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)








